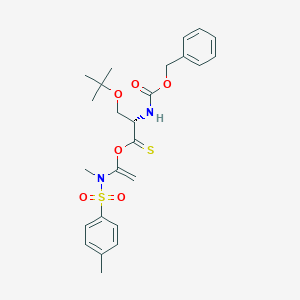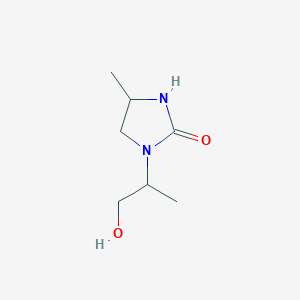
1-(1-Hydroxypropan-2-yl)-4-methylimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxypropan-2-yl)-4-methylimidazolidin-2-one is an organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a hydroxypropan-2-yl group attached to a methylimidazolidinone ring
Méthodes De Préparation
The synthesis of 1-(1-Hydroxypropan-2-yl)-4-methylimidazolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylimidazolidin-2-one with 1-chloropropan-2-ol under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes.
Analyse Des Réactions Chimiques
1-(1-Hydroxypropan-2-yl)-4-methylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxy group to a chloro group.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone regenerates the hydroxy group.
Applications De Recherche Scientifique
1-(1-Hydroxypropan-2-yl)-4-methylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(1-Hydroxypropan-2-yl)-4-methylimidazolidin-2-one involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with target molecules, while the imidazolidinone ring can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
1-(1-Hydroxypropan-2-yl)-4-methylimidazolidin-2-one can be compared with other similar compounds, such as:
1-(1-Hydroxypropan-2-yl)-4-methylimidazole: This compound has a similar structure but lacks the imidazolidinone ring. It exhibits different reactivity and biological activity due to the absence of the ring structure.
1-(1-Hydroxypropan-2-yl)-4-methylimidazolidine: This compound has a saturated ring structure, which affects its chemical properties and reactivity compared to the imidazolidinone derivative.
1-(1-Hydroxypropan-2-yl)-4-methylimidazolidin-2-thione:
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H14N2O2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
1-(1-hydroxypropan-2-yl)-4-methylimidazolidin-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-5-3-9(6(2)4-10)7(11)8-5/h5-6,10H,3-4H2,1-2H3,(H,8,11) |
Clé InChI |
FSEHOBHKGGYFMX-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C(=O)N1)C(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


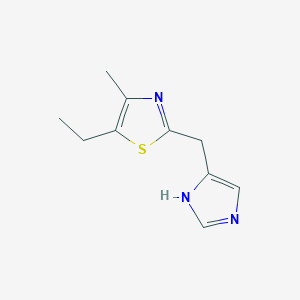
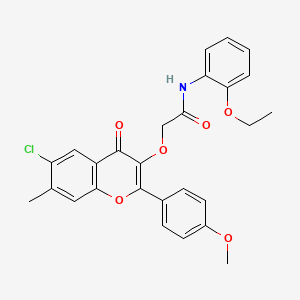
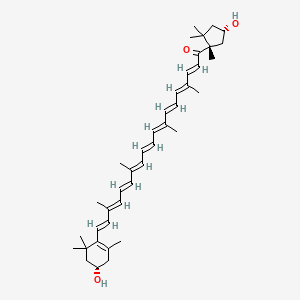
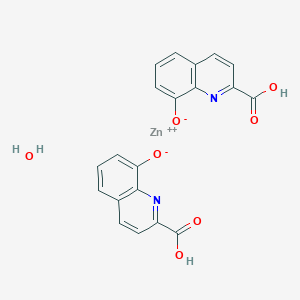
![2-Cbz-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12819407.png)
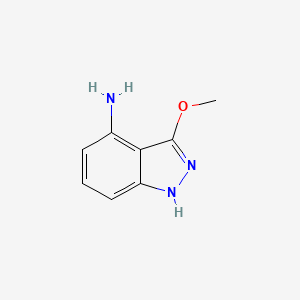
![sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12819428.png)
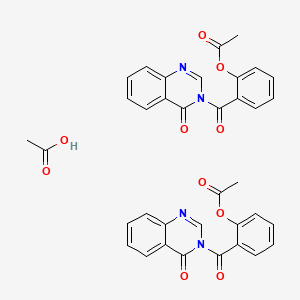
![2-Ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B12819432.png)
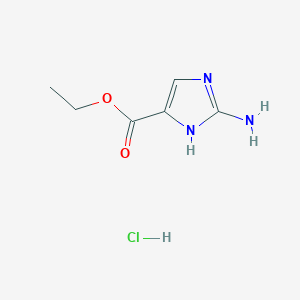
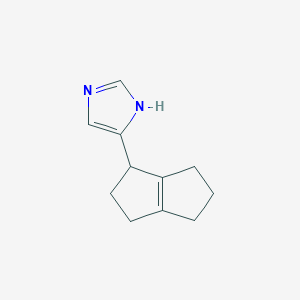

![2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B12819472.png)
